RGD-4C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H60N14O16S4 |

|---|---|

分子量 |

1145.3 g/mol |

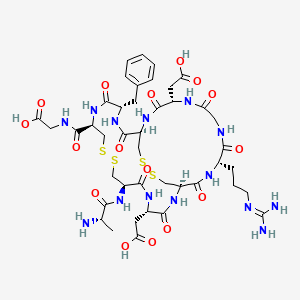

IUPAC名 |

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChIキー |

DXIKEERYADAVLF-CFFDDJBSSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |

正規SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Structural Elucidation of RGD-4C: A Dicyclic Peptide Targeting Integrins

For Immediate Release

This technical guide provides a comprehensive overview of the structure, binding profile, and signaling mechanisms of the RGD-4C peptide, a potent and selective ligand for several integrin receptors. Designed for researchers, scientists, and professionals in drug development, this document details the unique structural features of this compound, presents quantitative binding data, outlines key experimental methodologies, and visualizes the primary signaling cascade it initiates.

Core Structure of the this compound Peptide

The this compound peptide is a synthetic cyclic peptide renowned for its high affinity and selectivity for specific integrin receptors, particularly αvβ3. Its structure is characterized by a core amino acid sequence and a constrained dicyclic conformation enforced by two disulfide bonds.

The primary amino acid sequence of this compound is typically represented as H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH or ACDCRGDCFCG .[1] A closely related variant with the sequence ACDCRGDCFC is also widely studied and referred to as this compound.[2] The defining feature of this compound is its two disulfide bridges, which create a rigid and conformationally restrained structure. The most biologically active isomer possesses a disulfide bonding pattern between the first and fourth cysteine residues (Cys2-Cys10) and the second and third cysteine residues (Cys4-Cys8). This specific arrangement is crucial for its high-affinity binding to target integrins.

The constrained cyclic structure of this compound is believed to mimic the presentation of the RGD motif in native extracellular matrix proteins, thereby enhancing its binding affinity compared to linear RGD peptides.

Quantitative Binding Profile of this compound

The dicyclic nature of this compound significantly enhances its binding affinity and selectivity for certain integrin subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a ligand's potency in inhibiting a specific biological function, such as binding to a receptor. A lower IC50 value indicates a higher binding affinity.

| Integrin Subtype | This compound IC50 (nM) | Reference(s) |

| αvβ3 | 8.3 | [3] |

| αvβ5 | 46 | [3] |

| αvβ6 | >10,000 | [3] |

| α5β1 | >10,000 | [3] |

| αIIbβ3 | >10,000 | [3] |

Table 1: Comparative binding affinities of this compound for various integrin subtypes. The data highlights the peptide's high affinity and selectivity for αvβ3 and αvβ5 integrins.

Experimental Protocols

Solid-Phase Synthesis of Dicyclic this compound Peptide

The synthesis of this compound is a multi-step process typically achieved through solid-phase peptide synthesis (SPPS), followed by oxidative folding to form the two disulfide bonds.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and other appropriately protected residues)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Oxidizing agent (e.g., DMSO, H2O2)

-

Purification system (e.g., RP-HPLC)

-

Mass spectrometer for characterization

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent and a base.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For cysteine residues, a trityl (Trt) protecting group is commonly used for the sulfhydryl side chain.

-

Cleavage and Global Deprotection: Once the linear peptide chain is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt groups on the cysteines) using a cleavage cocktail.

-

Purification of the Linear Peptide: Purify the crude linear peptide using preparative RP-HPLC.

-

Oxidative Folding (Disulfide Bond Formation): Dissolve the purified linear peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) at a low concentration to favor intramolecular cyclization. Induce disulfide bond formation by adding an oxidizing agent. The specific conditions (pH, temperature, and choice of oxidizing agent) are critical for achieving the correct disulfide bridging.

-

Purification of the Dicyclic Peptide: Purify the final dicyclic this compound peptide using RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Competitive Integrin Binding Assay

This assay determines the IC50 value of this compound by measuring its ability to compete with a known labeled ligand for binding to a specific integrin.

Materials:

-

Purified integrin (e.g., αvβ3)

-

Labeled ligand (e.g., biotinylated or radiolabeled echistatin)

-

This compound peptide

-

Assay buffer (e.g., Tris-buffered saline with divalent cations like Mn2+ or Mg2+)

-

96-well microtiter plates

-

Detection reagents (e.g., streptavidin-HRP for biotinylated ligands, scintillation counter for radiolabeled ligands)

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

-

Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk).

-

Competitive Binding: Add a constant concentration of the labeled ligand to each well along with serial dilutions of the this compound peptide.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound ligands.

-

Detection: Add the appropriate detection reagent. For a biotinylated ligand, add streptavidin-HRP followed by a chromogenic substrate. For a radiolabeled ligand, measure the radioactivity in each well.

-

Data Analysis: Plot the signal as a function of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the labeled ligand binding.

Signaling Pathways and Logical Relationships

Binding of this compound to αvβ3 integrin initiates a downstream signaling cascade that plays a crucial role in cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent engagement of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, leading to the activation of the transcription factor NF-κB.[4][5]

Figure 1: this compound initiated αvβ3 integrin signaling pathway.

The following diagram illustrates the general workflow for determining the binding affinity of this compound using a competitive binding assay.

Figure 2: Workflow for a competitive integrin binding assay.

References

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. αvβ3 Integrins Mediate Flow-Induced NF-κB Activation, Proinflammatory Gene Expression, and Early Atherogenic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. αVβ3 integrin regulates macrophage inflammatory responses via PI3 kinase/Akt-dependent NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RGD-4C Integrin Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) sequence is a fundamental recognition motif for many integrin receptors, playing a pivotal role in cell adhesion, signaling, and migration.[1] The development of synthetic RGD-containing peptides has been instrumental in probing integrin function and developing targeted therapeutics. Among these, the bicyclic peptide RGD-4C (ACDCRGDCFC) has emerged as a notable αv-integrin ligand.[2][3] This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for various integrin subtypes. It includes a detailed summary of quantitative binding data, step-by-step experimental protocols for assessing these interactions, and a review of the downstream signaling pathways initiated upon ligand binding.

This compound: Structure and Binding Profile

This compound is a synthetic peptide with the amino acid sequence ACDCRGDCFC, featuring two disulfide bridges that create a constrained bicyclic structure.[2] This conformational rigidity is a key feature of many high-affinity cyclic RGD peptides, as it pre-organizes the RGD motif into a bioactive conformation optimal for integrin binding.[4] This contrasts with linear RGD peptides, which generally exhibit lower affinity and specificity.[5]

Quantitative Binding Affinity and Specificity

The binding affinity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of a specific binding interaction.[6] A lower IC50 value indicates higher binding affinity.[7] this compound demonstrates a distinct selectivity profile, primarily targeting αv-class integrins.

A comprehensive analysis determined the IC50 values of this compound against a panel of six RGD-binding integrins, revealing a high affinity for αvβ3 and αvβ5.[5] In a separate competitive displacement assay using human glioblastoma U87MG cells, which express high levels of αvβ3, the IC50 of this compound was determined to be 379 ± 59 nmol/L.[8]

Table 1: this compound Integrin Binding Affinity (IC50)

| Integrin Subtype | IC50 (nM) | Selectivity Notes |

|---|---|---|

| αvβ3 | 8.3[5] | High affinity |

| αvβ5 | 46[5] | Moderate affinity |

| α5β1 | > 10,000[5] | Low to no affinity |

| αvβ6 | > 10,000[5] | Low to no affinity |

| αvβ8 | > 10,000[5] | Low to no affinity |

| αIIbβ3 | > 10,000[5] | Low to no affinity (platelet integrin) |

Data sourced from a solid-phase binding assay.[5]

For context, the well-studied cyclic RGD peptide, Cilengitide, shows IC50 values of 0.54 nM for αvβ3, 8 nM for αvβ5, and 15.4 nM for α5β1 in similar assays.[5] While both peptides target αvβ3 and αvβ5, their selectivity profiles differ, highlighting the impact of subtle structural variations.

Experimental Protocols for Characterizing RGD-Integrin Binding

Several standardized assays are employed to determine the binding affinity and specificity of peptides like this compound.

Solid-Phase Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known ligand for binding to a purified, immobilized integrin receptor.

Detailed Methodology:

-

Plate Coating: Coat 96-well ELISA plates overnight at 4°C with an extracellular matrix protein ligand (e.g., vitronectin for αvβ3/αvβ5 or fibronectin for α5β1) at a concentration of 1 µg/mL in a carbonate buffer (pH 9.6).[5]

-

Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.1% Tween 20) and block non-specific binding sites by incubating with a solution of 1% Bovine Serum Albumin (BSA) in the same buffer for 1-2 hours at room temperature.[5]

-

Competition: Prepare serial dilutions of the this compound peptide (or other test compounds). In a separate plate or tubes, mix these dilutions with a constant, predetermined concentration of the purified soluble integrin receptor.

-

Incubation: Transfer the peptide-integrin mixtures to the ligand-coated and blocked wells. Incubate for 1-3 hours at room temperature to allow for competitive binding to the immobilized ligand.[5]

-

Detection: Wash the plates to remove unbound integrin and peptides. Add a primary antibody specific to the integrin (e.g., an anti-αv or anti-β3 antibody) and incubate for 1 hour.

-

Secondary Antibody & Substrate: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following incubation and a final wash, add a chromogenic substrate (e.g., TMB).

-

Quantification: Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄) and measure the absorbance using a plate reader at the relevant wavelength. The signal intensity is inversely proportional to the binding affinity of the test peptide.

-

Data Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Workflow for Solid-Phase Competitive Binding Assay

Cell Adhesion Inhibition Assay

This assay measures the ability of a soluble peptide to prevent cells from adhering to a substrate coated with an integrin ligand.

Detailed Methodology:

-

Plate Preparation: Coat 96-well plates with an ECM protein like vitronectin or fibronectin (e.g., 10 µg/mL) and incubate overnight at 4°C. Block non-specific sites with BSA as described above.

-

Cell Preparation: Culture cells known to express the target integrin (e.g., U87MG for αvβ3, HeLa for αvβ5).[8][9] Detach the cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS) to preserve the integrity of surface integrins.[9] Resuspend the cells in serum-free medium containing 0.1% BSA.[9]

-

Inhibition and Seeding: Pre-incubate a known number of cells (e.g., 2 x 10⁴ cells/well) with various concentrations of the this compound peptide for approximately 20-30 minutes at 37°C.[10]

-

Adhesion: Seed the cell-peptide mixtures into the ECM-coated wells and incubate for a defined period (e.g., 1 hour) at 37°C to allow for cell attachment.[9]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells (e.g., with 4% paraformaldehyde). Stain the cells with a dye such as crystal violet (0.1% w/v).

-

Analysis: Solubilize the stain using a buffer (e.g., 10% acetic acid) and measure the absorbance at ~590 nm with a plate reader. The absorbance is proportional to the number of attached cells. Calculate the IC50 value, which is the peptide concentration that inhibits 50% of cell adhesion compared to the control (no peptide).

Downstream Signaling Pathways

The binding of this compound to αv integrins initiates an "outside-in" signaling cascade that regulates critical cellular functions. This process involves the clustering of integrins and the recruitment of numerous signaling and scaffolding proteins to the cytoplasmic tail of the integrin β-subunit.

Key signaling events include:

-

FAK Activation: A central event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[11]

-

Src Recruitment: Phosphorylated FAK (pY397) serves as a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding and activation of Src lead to the formation of a dual-kinase FAK-Src complex.[12]

-

Downstream Effectors: The FAK-Src complex acts as a signaling hub, phosphorylating numerous downstream substrates like paxillin (B1203293) and p130Cas. This cascade ultimately activates pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, migration, and cytoskeletal organization.[7][12]

Integrin Downstream Signaling Pathway

Conclusion

This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins. Its bicyclic structure confers high affinity, particularly for the αvβ3 subtype, while showing minimal interaction with other RGD-binding integrins such as α5β1 and the platelet integrin αIIbβ3. The experimental protocols detailed herein provide robust frameworks for quantifying these interactions. Understanding the specific binding profile and the subsequent signaling cascades initiated by this compound is critical for its application in biomedical research and as a potential scaffold for the development of targeted diagnostics and therapeutics in fields like oncology and angiogenesis.

References

- 1. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Single Molecule Force Probing of RGD-binding Integrins on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of RGD-4C in Cell Adhesion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental motif in extracellular matrix (ECM) proteins, mediating cell adhesion through its interaction with transmembrane integrin receptors. This interaction is a critical signaling nexus that governs essential cellular processes, including migration, proliferation, differentiation, and survival. The cyclic peptide RGD-4C, with the amino acid sequence ACDCRGDCFC, is a potent and selective ligand for several integrins, particularly αv subtypes.[1][2][3] Its constrained cyclic structure, formed by two disulfide bridges, enhances its binding affinity and stability compared to linear RGD peptides, making it a valuable tool in biomedical research and a promising candidate for therapeutic applications, especially in cancer therapy where target integrins are often overexpressed on tumor and endothelial cells.[4][5]

This technical guide provides a comprehensive overview of the biological function of this compound in cell adhesion, detailing its mechanism of action, downstream signaling pathways, and quantitative effects on cellular processes. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are also provided to facilitate further research and development.

Mechanism of Action: this compound and Integrin Binding

This compound functions as a competitive antagonist of ECM proteins, such as fibronectin and vitronectin, for binding to the RGD-binding pocket of integrins.[4] The specificity of this interaction is determined by the integrin subtype. This compound exhibits a high affinity for αvβ3 and αvβ5 integrins and a moderate affinity for α5β1 and αvβ6 integrins.[1] The binding of this compound to these integrins on the cell surface initiates a cascade of intracellular events known as "outside-in" signaling. This process begins with a conformational change in the integrin heterodimer, leading to the clustering of integrins and the recruitment of numerous signaling and scaffolding proteins to form focal adhesions. These dynamic structures provide a physical link between the ECM and the actin cytoskeleton, serving as platforms for signal transduction that dictates cellular behavior.[6][7][8]

Quantitative Data on this compound-Integrin Interactions and Cellular Effects

The binding affinity of this compound to various integrin subtypes and its impact on cellular functions have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound-Integrin Binding Affinity (IC50 Values)

| Integrin Subtype | IC50 (nM) | Notes |

| αvβ3 | 8.3 | High affinity |

| αvβ5 | 46 | High affinity |

| α5β1 | 244 | Moderate affinity |

| αvβ6 | 380 | Moderate affinity |

| αIIbβ3 | >10,000 | Low to no affinity |

Data compiled from a study by Neubauer et al. (2017).[1] IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the specified integrin.

Table 2: Effect of this compound on Cell Proliferation and Viability

| Cell Line | This compound Concentration | Effect | Assay |

| Bovine Aortic Endothelial (BAE) Cells | 2.5, 5, 10 µg/mL | Inhibition of proliferation | Proliferation Assay |

| 5637 Bladder Cancer Cells | 0.1 µM (as RGD-SAP conjugate) | Enhanced cytotoxicity | MTT Assay |

Data from MedchemExpress product information and a study by Zuppone et al. (2022).[1][4] The effect on BAE cells was observed with an endostatin-derived peptide modified with this compound. The study on 5637 cells utilized a conjugate of this compound with saporin (RGD-SAP), where the targeting of this compound to integrins enhanced the toxin's efficacy.

Downstream Signaling Pathways

The binding of this compound to integrins triggers a cascade of intracellular signaling events, with the Focal Adhesion Kinase (FAK) and Src family kinases playing a central role.

Upon integrin clustering induced by this compound, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylated site serves as a docking site for the SH2 domain of Src. The binding of Src to FAK leads to the full activation of both kinases. The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin (B1203293) and p130Cas. Phosphorylation of these adaptor proteins creates binding sites for other signaling molecules, such as Crk, which in turn can activate downstream pathways like the MAPK/ERK pathway, promoting cell migration and proliferation. The FAK-Src complex is a critical regulator of the actin cytoskeleton, influencing cell shape, spreading, and motility.[6][7][8][9]

Caption: this compound initiated FAK-Src signaling pathway.

Experimental Protocols

Solid-Phase Integrin Binding Assay (Competitive ELISA-like)

This assay quantifies the binding affinity of this compound to purified integrin receptors in a competitive format.

Methodology:

-

Plate Coating: Coat high-binding 96-well microplates with a solution of purified integrin (e.g., αvβ3) at a concentration of 0.5-1 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

-

Blocking: Wash the plate three times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in TBST) for 1-2 hours at room temperature.

-

Competitive Binding:

-

Prepare serial dilutions of unlabeled this compound peptide.

-

Add the this compound dilutions to the wells.

-

Immediately add a constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide) to all wells.

-

Incubate for 1-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the wells three times with wash buffer.

-

Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) diluted in blocking buffer.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

-

-

Data Analysis: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a competitive integrin binding assay.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with this compound.

Methodology:

-

Plate Coating: Covalently conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA). Coat 96-well plates with the this compound-BSA conjugate at a specific concentration (e.g., 1 µM) overnight at 4°C. Control wells should be coated with BSA alone.

-

Cell Preparation:

-

Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) under standard conditions.

-

Detach cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS) to preserve cell surface receptors.

-

Wash and resuspend cells in a serum-free medium containing a low concentration of BSA (e.g., 0.1%) to prevent non-specific binding.

-

-

Adhesion and Quantification:

-

Seed the cells into the coated wells at a defined density (e.g., 2 x 10^4 cells/well).

-

Incubate for a specific time (e.g., 1 hour) at 37°C in a humidified incubator.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by:

-

Fixing and staining the cells with a dye like crystal violet, followed by solubilization and absorbance measurement.

-

Using a fluorescent cell viability dye (e.g., Calcein-AM) and measuring fluorescence.

-

-

-

Data Analysis: Compare the number of adherent cells on the this compound-coated surface to the control surface. The results can be expressed as the percentage of adherent cells relative to the total number of seeded cells.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the chemotactic migration of cells.

Methodology:

-

Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with an ECM protein that promotes migration (e.g., fibronectin at 10 µg/mL).

-

Cell Preparation: Prepare a single-cell suspension in serum-free medium as described for the cell adhesion assay.

-

Assay Setup:

-

Add a chemoattractant (e.g., FGF-2 at 10 ng/mL) to the lower chamber.

-

Add the cell suspension to the upper chamber in the presence or absence of various concentrations of this compound.

-

-

Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4 hours) at 37°C.

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Toluidine Blue).

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated cells in the presence of this compound to the control (no this compound). The results can be expressed as a percentage of inhibition of migration.[10][11]

Conclusion

This compound is a powerful tool for studying and modulating cell adhesion processes mediated by αv-integrins. Its high affinity, selectivity, and stability make it superior to linear RGD peptides in many applications. The ability of this compound to competitively inhibit the binding of ECM proteins to integrins and thereby modulate downstream signaling pathways like the FAK-Src pathway underlies its effects on cell adhesion, migration, and proliferation. This in-depth understanding of its biological function, coupled with robust experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and research potential of this compound in fields such as oncology and regenerative medicine.

References

- 1. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 3. abbiotec.com [abbiotec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Arginine-glycine-aspartic acid (RGD)-peptide binds to both tumor and tumor-endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Inhibition of Tumor Angiogenesis by a Synthetic Cell‐adhesive Polypeptide Containing the Arg‐Gly‐Asp (RGD) Sequence of Fibronectin, Poly(RGD) - PMC [pmc.ncbi.nlm.nih.gov]

RGD-4C: A Technical Guide to Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the RGD-4C peptide, a bicyclic arginine-glycine-aspartic acid (RGD) motif with significant potential in targeted therapeutics and diagnostics. This document details its amino acid sequence, the critical role of its disulfide bonds in determining biological activity, its binding affinity for various integrin subtypes, and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed methodologies for key experiments relevant to the study of this compound.

This compound: Sequence and Disulfide Bond Isomers

The canonical amino acid sequence of this compound is a cysteine-rich peptide with the sequence ACDCRGDCFCG [1][2][3][4][5][6]. The presence of four cysteine residues allows for the formation of two disulfide bonds, resulting in a constrained, bicyclic structure that exhibits significantly higher affinity and stability compared to linear RGD peptides[7].

The precise connectivity of these disulfide bonds gives rise to distinct topological isomers with differing biological activities. The two primary isomers are:

-

Isomer 1 (Active Conformation): Characterized by a Cys2-Cys10 and Cys4-Cys8 disulfide bond arrangement (corresponding to a 1-4, 2-3 linkage of the four cysteine residues)[1][2][8][9]. This isomer is the more biologically active form, demonstrating significantly higher binding affinity for αv integrins.

-

Isomer 2 (Less Active Conformation): Features a Cys2-Cys8 and Cys4-Cys10 disulfide bond arrangement (corresponding to a 1-3, 2-4 linkage)[1][2][8]. This isomer is approximately 10-fold less potent in its integrin binding activity[1][2][8].

The structural rigidity conferred by the bicyclic nature of the active isomer is crucial for presenting the RGD motif in an optimal conformation for high-affinity binding to the ligand-binding pocket of target integrins.

Integrin Binding Affinity and Specificity

This compound is a potent ligand for αv-class integrins, with a particular selectivity for αvβ3 and αvβ5, which are often overexpressed on tumor cells and angiogenic vasculature[1][2][10]. The constrained cyclic structure of this compound contributes to its high binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |

| This compound | αvβ3 | 8.3 | [11] |

| αvβ5 | 46 | [11] | |

| αvβ6 | High IC50 | [11] | |

| α5β1 | High IC50 | [11] | |

| αIIbβ3 | No Affinity | [11] | |

| RGD4C-TNF Fusion | αvβ3 | 247 ± 32 | [12] |

| This compound Peptide | αvβ3 | 379 ± 59 | [12] |

Table 1: Quantitative binding affinities of this compound and its conjugate to various integrin subtypes. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a competing ligand.

This compound-Mediated Signaling Pathways

The binding of this compound to αvβ3 and αvβ5 integrins initiates intracellular signaling cascades that play crucial roles in cell survival, proliferation, and migration. A key pathway activated is the Ras/mitogen-activated protein (MAP) kinase pathway, which is differentially regulated by αvβ3 and αvβ5.

Upon ligand binding, integrins cluster and recruit non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src, to the cell membrane. This leads to the activation of the Ras-ERK signaling cascade.

-

αvβ5-mediated signaling: In response to growth factors like VEGF, αvβ5 activation leads to the recruitment of Src, which in turn activates FAK. This complex then activates Ras, which is upstream of c-Raf in the signaling cascade[13][14][15].

-

αvβ3-mediated signaling: When stimulated by growth factors such as bFGF, αvβ3 engagement also activates FAK. However, αvβ3-mediated signaling activates c-Raf at a point downstream of Ras[13][14][15].

This differential signaling highlights the distinct roles these two integrins play in processes such as angiogenesis.

References

- 1. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. abbiotec.com [abbiotec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. rupress.org [rupress.org]

- 14. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis [escholarship.org]

The Genesis and Scientific Evolution of RGD-4C: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of the RGD-4C peptide. Designed for researchers, scientists, and professionals in drug development, this document details the foundational research, quantitative binding data, experimental methodologies, and the primary signaling pathway associated with this pivotal molecule in integrin-targeted research.

Discovery and Historical Context

The journey of this compound begins with the seminal discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence in the early 1980s by Drs. Erkki Ruoslahti and Michael Pierschbacher.[1] Their work identified RGD as the minimal peptide motif within the extracellular matrix protein fibronectin responsible for mediating cell attachment.[1] They demonstrated that synthetic peptides containing the RGD sequence could competitively inhibit the binding of cells to fibronectin-coated surfaces, a landmark finding that established the RGD motif as a critical component of cell-matrix interactions.[1] These foundational studies also led to the identification of the cellular receptors for this sequence, which were later named integrins.[1]

Linear RGD peptides, however, were found to have limitations, including low binding affinity, lack of specificity for different integrin subtypes, and rapid degradation by proteases.[1] This led to the development of modified RGD peptides in the 1990s to enhance their stability and binding properties.[2] A key strategy was the cyclization of the peptide backbone.

The this compound peptide, with the amino acid sequence ACDCRGDCFCG, emerged from these efforts as a potent and stable cyclic RGD variant.[1][3] The four cysteine residues in its structure form two internal disulfide bonds, which constrain the peptide into a conformation with significantly higher affinity and selectivity for certain integrin subtypes, particularly αvβ3 and αvβ5.[4] This bicyclic structure makes this compound approximately 200-fold more potent than its linear counterparts.[1] By 1998, this compound was already being utilized in preclinical studies, such as its conjugation to the chemotherapeutic drug doxorubicin (B1662922) for targeted cancer therapy.[5]

Quantitative Binding Affinity of RGD Peptides

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter for their application in targeted therapies and diagnostics. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative RGD peptides against several integrin subtypes. Lower IC50 values indicate higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |

| Cyclic this compound | αvβ3 | 379 ± 59 | [6] |

| Cyclic RGDfV | αvβ3 | - | [7] |

| αvβ5 | - | [7] | |

| Linear GRGDS | αIIbβ3 | 1700 | [8] |

| RGD4C-TNF (fusion protein) | αvβ3 | 247 ± 32 | [6] |

Note: IC50 values can vary between different studies and assay conditions. This table provides a comparative overview based on the cited literature.

Key Experimental Protocols

The characterization of this compound and its derivatives relies on a set of standardized experimental protocols. The following sections provide detailed methodologies for peptide synthesis and integrin binding assays.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

This protocol outlines the manual synthesis of a linear RGD peptide using the Solid Phase Peptide Synthesis (SPPS) method with a Wang resin.[9]

Materials:

-

Wang resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for solid-phase peptide synthesis.

Integrin Binding Affinity Assay (Competitive ELISA)

This protocol describes a solid-phase competitive binding assay to determine the IC50 value of an RGD peptide for a specific integrin.[8][10]

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor (e.g., αvβ3)

-

Blocking buffer (e.g., 1% BSA in TBS-T)

-

Biotinylated fibronectin or other biotinylated RGD ligand

-

Unlabeled test RGD peptide (e.g., this compound)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with a solution of the purified integrin receptor (e.g., 1 µg/mL) overnight at 4°C.

-

Blocking: Wash the plate with TBS-T and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding:

-

Prepare serial dilutions of the unlabeled test RGD peptide.

-

Add the test peptide dilutions to the wells.

-

Add a constant concentration of biotinylated fibronectin to all wells.

-

Incubate for 1-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells again and add TMB substrate.

-

Allow the color to develop, then stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Competitive ELISA Workflow

Caption: Workflow for a competitive integrin binding assay.

RGD-Integrin Signaling Pathway

The binding of this compound to integrin receptors on the cell surface initiates a cascade of intracellular signaling events that regulate key cellular processes such as adhesion, migration, proliferation, and survival.[2][11] A primary pathway activated upon RGD-integrin engagement is the Focal Adhesion Kinase (FAK) signaling pathway.[8]

Upon ligand binding, integrins cluster in the cell membrane, leading to the recruitment and activation of FAK at sites of focal adhesion.[8] FAK undergoes autophosphorylation at tyrosine residue 397 (Y397), creating a docking site for Src family kinases (SFKs).[8] The subsequent binding and activation of Src leads to the phosphorylation of other downstream targets, including paxillin (B1203293) and p130Cas, which are crucial for the dynamic regulation of the actin cytoskeleton and cell motility.[8] This signaling cascade plays a pivotal role in the pro-angiogenic and metastatic processes that are often targeted by RGD-based therapeutics.

Diagram of the RGD-Integrin FAK Signaling Pathway

Caption: RGD-integrin mediated FAK signaling pathway.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. air.unimi.it [air.unimi.it]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rug.nl [rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. minds.wisconsin.edu [minds.wisconsin.edu]

- 10. mdpi.com [mdpi.com]

- 11. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies | MDPI [mdpi.com]

An In-depth Technical Guide to the Role of RGD-4C in Targeting Tumor Vasculature

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Tumor Angiogenesis

The growth, proliferation, and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones. This process supplies tumors with essential oxygen and nutrients while providing a conduit for metastatic spread. The tumor vasculature is characterized by rapidly proliferating and migrating endothelial cells that overexpress specific cell surface receptors not commonly found on quiescent endothelial cells of healthy tissues. This differential expression presents a key therapeutic window for targeted cancer therapies.

Among the most well-characterized markers of angiogenic endothelium are the αvβ3 and αvβ5 integrins.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in endothelial cell survival, migration, and invasion during angiogenesis.[2] The natural ligands for these integrins, found in extracellular matrix (ECM) proteins like fibronectin and vitronectin, contain the conserved Arginine-Glycine-Aspartic acid (RGD) tripeptide motif.[2][3]

Synthetic peptides containing the RGD sequence can act as competitive antagonists, blocking the natural integrin-ECM interactions and thereby disrupting the angiogenic process. The bicyclic peptide ACDCRGDCFCG, known as RGD-4C, has emerged as a particularly potent and selective ligand for αv integrins.[3][4] Its structurally constrained conformation, enforced by two disulfide bonds, provides a significantly higher binding affinity and stability compared to linear RGD peptides, making it an exemplary targeting moiety for delivering therapeutics and imaging agents to the tumor vasculature.[3][4]

This compound: Mechanism of Action

The primary mechanism of this compound involves its high-affinity binding to αv integrins, particularly αvβ3 and αvβ5, which are highly expressed on activated endothelial cells within the tumor microenvironment and on the surface of some tumor cells.[5][6][7] By competitively inhibiting the binding of ECM proteins to these integrins, this compound disrupts the critical signaling cascades necessary for endothelial cell function. This leads to the inhibition of endothelial cell migration, proliferation, and survival, ultimately resulting in an anti-angiogenic effect that can starve the tumor of its blood supply.[8][9][10]

The potency of this compound is attributed to its bicyclic structure, which is over 200-fold more potent than commonly used linear RGD peptides in binding to its target integrins.[3] This high affinity and selectivity allow this compound to serve as an effective "homing" agent. When conjugated to other molecules, it can selectively deliver payloads such as cytotoxic drugs (e.g., Doxorubicin), therapeutic proteins (e.g., Tumor Necrosis Factor-α), or imaging agents directly to the tumor site, thereby increasing local therapeutic concentration and reducing systemic toxicity.[1][4][11][12]

Disruption of Pro-Angiogenic Signaling Pathways

The binding of this compound to αvβ3 integrins on endothelial cells initiates a cascade of intracellular events that counter pro-angiogenic signaling. A central hub in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.

Upon ligand binding, integrins cluster and activate FAK through autophosphorylation.[2] Activated FAK then recruits and activates other signaling proteins, most notably the Src family kinases, forming a FAK/Src complex.[2] This complex phosphorylates numerous downstream targets, promoting cytoskeletal rearrangements, cell migration, and cell survival signals. By competitively blocking integrin engagement, this compound prevents the initial activation of FAK, thereby inhibiting the entire downstream signaling cascade and inducing apoptosis (anoikis) in endothelial cells.

Caption: this compound competitively inhibits ECM binding to αvβ3 integrin, blocking FAK/Src signaling.

Quantitative Analysis of this compound Targeting

The efficacy of this compound as a targeting agent has been quantified in numerous preclinical studies. The data below summarizes key findings related to its binding affinity, in vivo tumor uptake, and therapeutic efficacy.

Table 1: Integrin αvβ3 Binding Affinity on U87MG Glioblastoma Cells

| Compound | IC50 (nmol/L) | Reference |

|---|---|---|

| This compound Peptide | 379 ± 59 | [13] |

| RGD4C-TNF Fusion Protein | 247 ± 32 | [13] |

| TNF (Tumor Necrosis Factor) | No Inhibition | [13] |

IC50 values represent the concentration required for 50% inhibition of [¹²⁵I]echistatin binding.[13]

Table 2: In Vivo Tumor Uptake of ⁶⁴Cu-Labeled RGD4C-TNF

| Tumor Model | Time Post-Injection | Uptake (%ID/g) of ⁶⁴Cu-DOTA-RGD4C-TNF | Uptake (%ID/g) of ⁶⁴Cu-DOTA-TNF (Control) | Reference |

|---|---|---|---|---|

| U87MG (High αvβ3) | 1 h | 7.80 ± 0.67 | 3.10 ± 0.35 | [13] |

| 4 h | 8.11 ± 0.88 | 3.39 ± 0.35 | [13] | |

| 20 h | 7.09 ± 0.35 | 3.47 ± 0.39 | [13] | |

| MDA-MB-435 (Medium αvβ3) | 1 h | 4.39 ± 0.65 | 2.20 ± 0.69 | [13] |

| 4 h | 3.94 ± 0.48 | 2.68 ± 0.50 | [13] | |

| 20 h | 3.43 ± 0.38 | 2.62 ± 0.34 | [13] |

%ID/g = percentage of injected dose per gram of tissue.[13]

Table 3: Anti-Tumor Efficacy of this compound Conjugates

| Study Model | Treatment Group | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Orthotopic Murine Hepatoma | Doxorubicin-RGD-4C | Mean Tumor Volume | 24 mm³ | [11] |

| Free Doxorubicin | Mean Tumor Volume | 67 mm³ (p=0.047) | [11] | |

| Doxorubicin-RGD-4C | Complete Tumor Necrosis | 40% of cases | [11] | |

| A-Mel-3 Melanoma | Cyclic RGD Peptide | Functional Vessel Density | 32.7 cm⁻¹ (Day 3) | [8] |

| | Control | Functional Vessel Density | 105.2 cm⁻¹ (Day 3, p<0.05) |[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

Integrin Receptor Binding Assay

This protocol is adapted from studies determining the binding affinity of this compound conjugates.[13]

-

Cell Culture: Culture human glioblastoma U87MG cells, which express high levels of αvβ3 integrin, in appropriate media (e.g., MEM with 10% FBS).

-

Assay Preparation: Plate 2 x 10⁵ U87MG cells per well in a 96-well plate and allow them to adhere.

-

Competition: Incubate the cells with a constant concentration of a radiolabeled integrin ligand (e.g., 0.06 nM [¹²⁵I]echistatin) and varying concentrations of the competitor compounds (e.g., this compound, RGD4C-TNF) in binding buffer (25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA).

-

Incubation: Allow the competition reaction to proceed for 1-4 hours at room temperature or 4°C.

-

Washing & Lysis: Wash the cells with cold binding buffer to remove unbound radioligand. Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Use nonlinear regression (e.g., in GraphPad Prism) to calculate the 50% inhibitory concentration (IC50) value.

In Vivo Tumor Targeting and Imaging Workflow

This protocol outlines a typical workflow for assessing the tumor-targeting capabilities of a labeled this compound conjugate using Positron Emission Tomography (PET).[12][13]

Caption: Workflow for evaluating this compound conjugate tumor targeting via PET imaging.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a general method for evaluating the therapeutic effect of an this compound drug conjugate in a tumor xenograft model.[5][11]

-

Animal Model: Use immunocompromised mice (e.g., C57BL/6 or nude mice).

-

Tumor Implantation: Inject a suspension of tumor cells (e.g., 3-5 x 10⁵ MB49 bladder cancer cells) subcutaneously or orthotopically into the mice.[5]

-

Group Randomization: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups (e.g., n=5-10 mice/group).

-

Treatment Administration: Administer the treatments intravenously via the tail vein according to a predetermined schedule (e.g., every 5 days for 3 cycles).[5]

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Non-targeted drug (e.g., free Doxorubicin).

-

Group 3: this compound drug conjugate (e.g., Doxorubicin-RGD-4C).

-

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3 or vessel density via CD31).

-

Statistical Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion and Future Directions

The this compound peptide has been unequivocally established as a potent and selective ligand for targeting αv integrins on tumor vasculature. Its high binding affinity, stability, and versatility have made it a cornerstone of vascular targeting strategies. Preclinical data robustly support its use in delivering a wide array of payloads—from small molecule drugs and radionuclides to large therapeutic proteins—directly to the tumor microenvironment, enhancing efficacy while minimizing off-target effects.

Future research will likely focus on several key areas:

-

Next-Generation Conjugates: Developing novel drug-linker technologies and multi-payload systems to maximize therapeutic impact.

-

Combination Therapies: Exploring the synergistic potential of this compound targeted agents with immunotherapy, radiation, and standard chemotherapy to overcome treatment resistance.

-

Clinical Translation: Advancing the most promising this compound based constructs from preclinical models into human clinical trials to validate their safety and efficacy in cancer patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. rug.nl [rug.nl]

- 5. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine-glycine-aspartic acid (RGD)-peptide binds to both tumor and tumor-endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Tumor Angiogenesis by a Synthetic Cell‐adhesive Polypeptide Containing the Arg‐Gly‐Asp (RGD) Sequence of Fibronectin, Poly(RGD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGT022, an RGD-containing recombinant disintegrin, inhibits the VEGF-induced angiogenic process by targeting integrin β3 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor targeting by doxorubicin-RGD-4C peptide conjugate in an orthotopic mouse hepatoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrin-targeted imaging and therapy with RGD4C-TNF fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

In Vivo Stability and Pharmacokinetics of RGD-4C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide RGD-4C, with the sequence ACDCRGDCFCG, is a high-affinity ligand for several integrins, most notably αvβ3, which is overexpressed on various tumor cells and angiogenic blood vessels.[1] This specificity has positioned this compound as a valuable targeting moiety for the delivery of therapeutic agents and imaging probes.[1][2] Understanding the in vivo stability and pharmacokinetic profile of this compound is paramount for the rational design and optimization of this compound-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the available data on the in vivo behavior of this compound and related cyclic RGD peptides, details relevant experimental protocols, and visualizes key signaling pathways.

While specific pharmacokinetic parameters for unconjugated this compound are not extensively reported in publicly available literature, data from studies on closely related cyclic RGD peptides and this compound conjugates provide significant insights into its likely in vivo performance. Cyclization is a key structural feature that generally enhances the in vivo stability of peptides by making them more resistant to enzymatic degradation compared to their linear counterparts.[3][4]

In Vivo Stability

The stability of peptides in biological fluids is a critical determinant of their therapeutic potential. Cyclic peptides, such as this compound, generally exhibit greater stability compared to linear peptides due to their constrained conformation, which limits access for proteolytic enzymes.[3]

Key Stability Considerations:

-

Resistance to Proteolysis: The cyclic structure of this compound, maintained by two disulfide bonds, confers significant resistance to degradation by proteases in the bloodstream.[1] This is a significant advantage over linear RGD peptides, which are rapidly cleared from circulation.

-

Plasma Stability: Studies on this compound fusion proteins have demonstrated high plasma stability. For instance, a fusion protein of this compound and β-lactamase was found to be stable in human plasma at 37°C for an extended period.[2] While this reflects the stability of the conjugate, it suggests that the this compound moiety itself is not a primary site of degradation.

Pharmacokinetics

The pharmacokinetic profile of a peptide describes its absorption, distribution, metabolism, and excretion (ADME). For systemically administered peptides like this compound, understanding these parameters is crucial for determining dosing regimens and predicting therapeutic efficacy and potential toxicity.

Biodistribution

Numerous studies on radiolabeled cyclic RGD peptides, which are structurally similar to this compound, have provided a consistent picture of their biodistribution.

-

Tumor Targeting: Radiolabeled RGD peptides have been shown to accumulate in tumors, a phenomenon attributed to their high affinity for integrin αvβ3 expressed on tumor cells and neovasculature.[5][6]

-

Renal Clearance: The primary route of excretion for small cyclic RGD peptides is through the kidneys.[7] This results in high tracer retention in the urogenital tract.[7]

-

Organ Distribution: Intermediate uptake of radiolabeled RGD peptides is typically observed in the liver, spleen, and intestines.[7]

Half-Life

The plasma half-life of small peptides is often short. While specific data for unconjugated this compound is limited, studies on similar cyclic RGD peptides suggest a relatively short half-life. For example, the RGD-based drug Cilengitide has a reported plasma half-life of 3-5 hours.[8] This necessitates strategies such as PEGylation or conjugation to larger molecules to extend circulation time for certain therapeutic applications.[4]

Quantitative Pharmacokinetic Data (Inferred from Radiolabeled Cyclic RGD Peptide Studies)

The following table summarizes representative biodistribution data for radiolabeled cyclic RGD peptides in normal organs, providing an indication of the likely distribution of this compound.

| Organ | Tracer Uptake (SUVmean ± SD) 60 min post-injection |

| Blood | 1.5 ± 0.3 |

| Liver | 3.5 ± 0.8 |

| Spleen | 3.0 ± 0.7 |

| Kidneys | 25.0 ± 5.0 |

| Muscle | 0.8 ± 0.2 |

| Bone | 1.2 ± 0.4 |

Note: Data are generalized from multiple studies on different 18F-labeled and 68Ga-labeled cyclic RGD peptides and should be considered indicative rather than absolute values for this compound.[7]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of this compound in plasma.

Materials:

-

This compound peptide

-

Human or rodent plasma (e.g., from commercial sources)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mass spectrometer (optional, for metabolite identification)

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) at a known concentration.

-

Incubation: Add the this compound stock solution to pre-warmed plasma to a final concentration of, for example, 10 µg/mL. Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: To stop enzymatic degradation, immediately add an equal volume of cold ACN containing 0.1% TFA to the plasma sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining. A gradient of water/ACN with 0.1% TFA is typically used. The peak corresponding to the intact peptide is integrated, and its area is compared to the time-zero sample.

-

Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the in vitro half-life is calculated.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general workflow for determining the pharmacokinetic profile of this compound in a rodent model.

Materials:

-

This compound peptide

-

Sterile saline or other appropriate vehicle for injection

-

Rodent model (e.g., mice or rats)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Dosing Solution Preparation: Dissolve this compound in a sterile vehicle to the desired concentration for injection.

-

Administration: Administer the this compound solution to the animals via the desired route (e.g., intravenous bolus).

-

Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.

Signaling Pathways

This compound exerts its biological effects by binding to integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. This binding triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[9][10]

Integrin-Mediated Adhesion and Signaling

Upon binding of this compound to integrins like αvβ3, a signaling cascade is initiated, often involving the recruitment and activation of Focal Adhesion Kinase (FAK).[9][11]

Caption: Integrin-mediated signaling cascade initiated by this compound binding.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a peptide like this compound.

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Conclusion

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. dovepress.com [dovepress.com]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]

- 9. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

RGD-4C as a ligand for αvβ3 integrin

An In-depth Technical Guide to RGD-4C as a Ligand for αvβ3 Integrin

Introduction

Integrins are a family of heterodimeric transmembrane glycoproteins that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions. Composed of α and β subunits, they play a vital role in cellular processes including adhesion, migration, proliferation, and survival. The αvβ3 integrin, in particular, is a key receptor that is minimally expressed in quiescent endothelial and normal cells but is significantly upregulated on activated endothelial cells during angiogenesis and on the surface of various tumor cells. This differential expression makes αvβ3 an attractive target for diagnostic imaging and targeted cancer therapies.

The recognition motif for many ligands of αvβ3 is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD). Synthetic peptides containing the RGD sequence can mimic the binding specificity of natural ECM proteins like vitronectin and fibronectin. Among these, the this compound peptide, a double-cyclic peptide with the sequence ACDCRGDCFCG, has emerged as a potent and specific ligand for αvβ3 integrin. Its constrained cyclic structure, enforced by two disulfide bonds, provides high affinity and selectivity, making it an excellent candidate for developing targeted therapeutic and imaging agents.

This technical guide provides a comprehensive overview of , detailing its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its study.

This compound: Structure and Specificity

This compound is a synthetic peptide with the amino acid sequence H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH (ACDCRGDCFCG). Its structure is characterized by two disulfide bridges formed between cysteine residues (Cys2-Cys10 and Cys4-Cys8), creating a rigid, double-cyclic conformation. This constrained structure is critical for its high-affinity interaction with integrins.

While this compound is known for its high affinity for αvβ3, it also exhibits binding, albeit with lower affinity, to other integrin subtypes, including αvβ5, α5β1, and αvβ6. This binding profile is important when designing targeted therapies, as the expression of these different integrins can vary across different tumor types and tissues.

Quantitative Binding Data

The binding affinity of RGD peptides is a critical parameter for their use in targeted applications. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value indicates higher affinity. The data below summarizes the binding characteristics of this compound and related conjugates.

| Ligand | Target Integrin | Assay Type | Cell Line / System | Affinity (IC50) | Reference |

| This compound | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 379 ± 59 nM | |

| RGD4C-TNF | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 247 ± 32 nM | |

| DOTA-RGD4C-TNF | αvβ3 | Competitive Displacement | U87MG Glioblastoma | 192 ± 24 nM |

Table 1: Binding affinities of this compound and its derivatives for αvβ3 integrin. Data is derived from competitive displacement assays using [¹²⁵I]echistatin as the radioligand on αvβ3-positive U87MG cells.

Notably, the fusion of this compound to tumor necrosis factor (TNF) did not negatively impact its binding affinity; in fact, it showed a slightly lower IC50 value, indicating comparable or slightly enhanced binding. This preservation of high-affinity binding is a crucial prerequisite for the development of targeted drug conjugates.

αvβ3 Integrin Downstream Signaling

Upon binding of a ligand such as this compound, αvβ3 integrin undergoes a conformational change, leading to receptor clustering and the activation of intracellular signaling cascades. Although integrins lack intrinsic kinase activity, they function as scaffolds to recruit and activate a host of signaling molecules at sites of cell adhesion.

The primary event following αvβ3 ligation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) . Activated FAK serves as a central hub, initiating multiple downstream pathways that regulate key cellular functions:

-

PI3K/Akt Pathway: FAK can recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is a master regulator of cell survival, proliferation, and metabolism.

-

MAPK/ERK Pathway: Activated FAK can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is heavily involved in regulating gene expression related to cell proliferation, differentiation, and migration.

-

Src Family Kinases: FAK also forms complexes with Src family kinases, which further amplify downstream signaling to pathways including PI3K/Akt and MAPK/ERK.

These signaling events collectively contribute to the processes of angiogenesis, tumor cell invasion, and metastasis, making the inhibition of this pathway a key therapeutic strategy.

Experimental Protocols

Characterizing the interaction between this compound and αvβ3 integrin requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a labeled ligand for binding to the integrin receptor on the surface of cells.

Objective: To determine the IC50 value of this compound for αvβ3 integrin.

Materials:

-

αvβ3-positive cells (e.g., U87MG human glioblastoma cells).

-

Binding Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Radioligand: ¹²⁵I-echistatin (a potent RGD-containing disintegrin).

-

Unlabeled competitor: this compound peptide, serial dilutions.

-

Non-specific binding control: High concentration of unlabeled echistatin (B137904) (e.g., 1 µM).

-

96-well cell culture plates.

-

Gamma counter.

Methodology:

-

Cell Plating: Seed U87MG cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Preparation: On the day of the experiment, wash the cells once with binding buffer.

-

Competition: Add 50 µL of binding buffer containing a constant concentration of ¹²⁵I-echistatin (e.g., 0.06 nM) to each well.

-

Immediately add 50 µL of the serially diluted unlabeled this compound competitor to the appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled echistatin.

-

Incubation: Incubate the plate at room temperature for 3 hours with gentle agitation to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

-

Lysis and Counting: Solubilize the cells by adding 100 µL of 2N NaOH to each well. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Cell Adhesion Inhibition Assay

This assay measures the ability of a soluble RGD peptide to inhibit the attachment of cells to a surface coated with an ECM protein, providing a functional measure of its receptor-blocking activity.

Objective: To assess the functional ability of this compound to block αvβ3-mediated cell adhesion.

Materials:

-

αvβ3-positive cells (e.g., HeLa cells, Human Dermal Fibroblasts).

-

96-well high-binding microplate.

-

ECM Protein: Vitronectin or Fibronectin (ligands for αvβ3).

-

Blocking Buffer: 1% BSA in PBS.

-

Test Peptide: this compound, serial dilutions.

-

Cell culture medium (e.g., DMEM) with 0.1% BSA.

-

Cell staining reagent (e.g., Crystal Violet) and solubilization buffer (e.g., 1% SDS).

-

Plate reader.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Cell Preparation: Detach cells using a non-enzymatic method (e.g., 1 mM EDTA in PBS) to preserve integrin integrity. Resuspend the cells in serum-free medium containing 0.1% BSA.

-

Inhibition: Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.

-

Cell Seeding: Seed the pre-incubated cells (e.g., 2 x 10⁴ cells/well) onto the vitronectin-coated plate.

-

Adhesion: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: a. Fix the adherent cells with methanol (B129727) for 10 minutes. b. Stain the cells with 0.5% Crystal Violet solution for 15 minutes. c. Wash thoroughly with water and air dry. d. Solubilize the stain by adding 1% SDS solution to each well. e. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of adherent cells. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion

The this compound peptide is a high-affinity ligand for αvβ3 integrin, a receptor intrinsically linked to tumor angiogenesis and metastasis. Its constrained, double-cyclic structure confers a binding affinity in the nanomolar range, which is retained even when conjugated to larger molecules like cytokines or imaging agents. The binding of this compound to αvβ3 triggers well-defined downstream signaling cascades, primarily through FAK, that promote cell proliferation, survival, and invasion. The specific upregulation of αvβ3 in the tumor microenvironment makes this compound an exceptional tool for researchers and drug developers. Its utility as a targeting moiety for the delivery of cytotoxic drugs, radiopharmaceuticals, and imaging probes is well-documented, offering a promising strategy to increase therapeutic efficacy while minimizing off-target toxicity. The experimental protocols detailed herein provide a robust framework for the continued investigation and application of this important molecule in cancer research and therapy.

The Mechanics of Cellular Entry: An In-depth Technical Guide to the Cellular Uptake of RGD-4C